molecular formula C10H7ClN2O B13274533 4-(4-Chlorobenzoyl)-1H-pyrazole

4-(4-Chlorobenzoyl)-1H-pyrazole

Cat. No.: B13274533
M. Wt: 206.63 g/mol
InChI Key: LXAGVSZFCMTKOX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a chlorobenzoyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobenzoyl)-1H-pyrazole typically involves the reaction of 4-chlorobenzoyl chloride with 1H-pyrazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-(4-Chlorobenzoyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzoyl chloride
  • 4-Chlorobenzoyl CoA
  • 4-Chlorobenzoyl pyridine

Uniqueness

4-(4-Chlorobenzoyl)-1H-pyrazole is unique due to its specific structure, which combines the properties of both the chlorobenzoyl and pyrazole groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

(4-chlorophenyl)-(1H-pyrazol-4-yl)methanone

InChI

InChI=1S/C10H7ClN2O/c11-9-3-1-7(2-4-9)10(14)8-5-12-13-6-8/h1-6H,(H,12,13)

InChI Key

LXAGVSZFCMTKOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNN=C2)Cl

Origin of Product

United States

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